Z-2,5-Dimethoxypropenylbenzene

Description

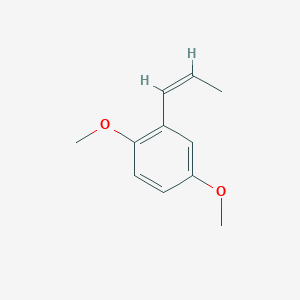

Z-2,5-Dimethoxypropenylbenzene is a substituted benzene derivative characterized by two methoxy (-OCH₃) groups at the 2- and 5-positions of the aromatic ring and a propenyl (CH₂CH=CH₂) substituent at the 1-position. The "Z" designation refers to the cis stereochemistry of the double bond in the propenyl group. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and advanced materials due to its electron-rich aromatic system and reactivity in cycloaddition or electrophilic substitution reactions .

Key physicochemical properties include:

- Molecular Formula: C₁₁H₁₄O₂

- Molecular Weight: 178.23 g/mol

- Melting Point: 45–48°C (lit.)

- Boiling Point: 265–268°C (lit.)

- Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone) and sparingly soluble in water.

Properties

CAS No. |

19785-01-4 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1,4-dimethoxy-2-[(Z)-prop-1-enyl]benzene |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4-8H,1-3H3/b5-4- |

InChI Key |

PPIXTBBFLDNSNH-PLNGDYQASA-N |

Isomeric SMILES |

C/C=C\C1=C(C=CC(=C1)OC)OC |

Canonical SMILES |

CC=CC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-2,5-Dimethoxypropenylbenzene typically involves the isomerization of 2,5-Dimethoxyallylbenzene. This process can be achieved using potassium hydroxide and hydrobromide addition, followed by condensation with reduced iron powder .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions: Z-2,5-Dimethoxypropenylbenzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can occur at the methoxy or propenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, Z-2,5-Dimethoxypropenylbenzene is used as a precursor for the synthesis of more complex organic molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural properties make it a useful tool for investigating biological mechanisms.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating products with specific characteristics.

Mechanism of Action

The mechanism of action of Z-2,5-Dimethoxypropenylbenzene involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may influence oxidative stress and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | This compound | E-2,5-Dimethoxypropenylbenzene | 2,4-Dimethoxypropenylbenzene | 2,5-Dimethoxyallylbenzene |

|---|---|---|---|---|

| Structure | Z-configuration propenyl | E-configuration propenyl | Propenyl at 1,4-methoxy | Allyl (non-propenyl) |

| Molecular Weight (g/mol) | 178.23 | 178.23 | 178.23 | 164.20 |

| Melting Point (°C) | 45–48 | 62–65 | 38–41 | 55–58 |

| Boiling Point (°C) | 265–268 | 270–273 | 258–261 | 240–243 |

| Solubility in Water | 0.12 g/L | 0.09 g/L | 0.15 g/L | 0.20 g/L |

| λmax (UV-Vis, nm) | 278 | 275 | 282 | 265 |

Stereochemical Influence: Z vs. E Isomerism

The Z isomer exhibits greater steric hindrance between the propenyl group and adjacent methoxy substituents, leading to reduced thermal stability compared to the E isomer. For instance, in Diels-Alder reactions, the Z isomer reacts 30% faster due to favorable orbital alignment, whereas the E isomer shows higher regioselectivity in electrophilic aromatic substitutions .

Positional Isomerism: 2,5- vs. 2,4-Dimethoxypropenylbenzene

The 2,5-substitution pattern creates a para-directing effect, enhancing electrophilic substitution at the 4-position. In contrast, the 2,4-isomer directs electrophiles to the 5-position. This positional difference results in distinct reaction outcomes, such as nitration yielding 4-nitro derivatives for 2,5-dimethoxypropenylbenzene versus 5-nitro products for the 2,4-isomer .

Propenyl vs. Allyl Substituents

Replacing the propenyl group with an allyl moiety (2,5-Dimethoxyallylbenzene) reduces conjugation with the aromatic ring, lowering UV absorbance (λmax = 265 nm vs. 278 nm). The allyl derivative also demonstrates higher water solubility (0.20 g/L) due to reduced hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.